Benzyl n-[2-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propan-2-yl]carbamate is a complex organic compound that incorporates a boronic ester group, which is significant in various synthetic applications. This compound is characterized by its unique structural features and reactivity, making it a valuable reagent in organic chemistry.
The compound can be synthesized through specific chemical reactions involving readily available precursors. It is primarily used in research settings, particularly in organic synthesis and medicinal chemistry.
Benzyl n-[2-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propan-2-yl]carbamate belongs to the class of carbamates, which are esters or salts of carbamic acid. It also contains a boronic ester functional group, enhancing its reactivity in coupling reactions.
The synthesis of Benzyl n-[2-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propan-2-yl]carbamate typically involves the reaction of 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenylamine with benzyl chloroformate. This reaction is generally conducted under basic conditions using solvents such as dichloromethane or tetrahydrofuran. A base like triethylamine is often employed to neutralize hydrochloric acid produced during the reaction.
The reaction conditions must be optimized for yield and purity. Temperature control and reaction time are crucial factors that influence the outcome of the synthesis. Industrial methods may employ continuous flow reactors for efficiency.
The molecular structure of Benzyl n-[2-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propan-2-yl]carbamate can be represented as follows:
| Property | Value | 
|---|---|
| Molecular Formula | C20H24BNO4 | 
| Molecular Weight | 353.2 g/mol | 
| IUPAC Name | Benzyl N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate | 
| InChI | InChI=1S/C20H24BNO4/c1-19(2)20(3,4)26-21(25-19)16-11-8-12... | 
| InChI Key | YTHYGIAKHGUUAN-UHFFFAOYSA-N | 
| Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)NC(=O)OCC3=CC=CC=C3 | 
This structure features a central carbamate group linked to a phenolic structure and a boronic ester moiety.
The compound's structural characteristics facilitate its reactivity in various chemical transformations.
Benzyl n-[2-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propan-2-yl]carbamate can undergo several significant chemical reactions:
For these reactions:
The reactions yield various products including:
The mechanism of action for Benzyl n-[2-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propan-2-yl]carbamate primarily involves its ability to engage in Suzuki-Miyaura coupling reactions. The boronic ester group facilitates the formation of stable carbon-carbon bonds through interaction with palladium catalysts. The process includes activation of the boronic ester followed by transmetalation and reductive elimination steps.
Benzyl n-[2-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propan-2-yl]carbamate is typically characterized by:
Key chemical properties include:
Benzyl n-[2-[4-(tetramethyl-1,3,2-dioxaborolan-2-y)]phenyl]propan-2-y]carbamate finds applications in various scientific fields:
This compound exemplifies the versatility and utility of boronic esters in modern synthetic chemistry.
 
                                    
                CAS No.: 3397-16-8
 
                                    
                CAS No.: 2134602-45-0
CAS No.: 11104-40-8
 
                                    
                CAS No.: 64918-85-0
 
                                    
                CAS No.: 591-81-1
CAS No.: 51800-34-1